

In Vitro Characterization of R-137696: A Technical Guide

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Compound of Interest

Compound Name: R-137696

Cat. No.: B15617888

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Disclaimer: Publicly available scientific literature and databases did not yield specific information regarding a compound designated as "**R-137696**." The following technical guide is a representative document illustrating the in vitro characterization of a fictional kinase inhibitor, hereby named **R-137696**, targeting the JAK-STAT signaling pathway. This guide is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals, adhering to the specified content and formatting requirements.

Introduction

R-137696 is a novel small molecule inhibitor designed to target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. This document provides a detailed overview of the in vitro pharmacological profile of **R-137696**, including its enzyme inhibition, binding affinity, and cellular activity.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the in vitro characterization of **R-137696**.

Table 1: Kinase Inhibition Profile of **R-137696**

Kinase Target	IC50 (nM)
JAK1	5.2
JAK2	8.1
JAK3	150.7
TYK2	25.3
ABL1	> 10,000
SRC	> 10,000

Table 2: Binding Affinity of **R-137696** to JAK1

Parameter	Value
K _i (nM)	2.8
K ₋ (s ⁻¹)	1.5 x 10 ⁻⁴
K ₊ (M ⁻¹ s ⁻¹)	5.4 x 10 ⁴
Residence Time (min)	77

Table 3: Cellular Activity of **R-137696** in Human PBMCs

Assay	Stimulant	Endpoint	IC50 (nM)
p-STAT3	IL-6	Phospho-STAT3 Levels	15.8
p-STAT5	GM-CSF	Phospho-STAT5 Levels	22.4
Proliferation	PHA	³ H-Thymidine Incorporation	35.1

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of **R-137696** against a panel of kinases.

Materials:

- Recombinant human kinases (JAK1, JAK2, JAK3, TYK2, ABL1, SRC)
- ATP
- Substrate peptide
- **R-137696**
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Kinase-Glo® Luminescent Kinase Assay Kit

Procedure:

- Prepare a serial dilution of **R-137696** in DMSO.
- In a 384-well plate, add 5 µL of the kinase solution.
- Add 2.5 µL of the **R-137696** dilution or DMSO (vehicle control).
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and substrate peptide.
- Incubate for 60 minutes at 30°C.
- Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.
- Incubate for 10 minutes at room temperature to allow for signal stabilization.
- Measure luminescence using a plate reader.

- Calculate the percent inhibition for each concentration of **R-137696** and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay

This assay measures the binding affinity (K_i) of **R-137696** to the target kinase, JAK1.

Materials:

- Cell membranes expressing recombinant human JAK1
- Radioligand (e.g., ^3H -labeled potent JAK1 inhibitor)
- **R-137696**
- Binding buffer (e.g., Tris-HCl, MgCl_2)
- Scintillation fluid

Procedure:

- Prepare a serial dilution of **R-137696**.
- In a 96-well filter plate, combine the cell membranes, radioligand, and either **R-137696** or vehicle.
- Incubate for 2 hours at room temperature to reach binding equilibrium.
- Wash the plate to separate bound from unbound radioligand.
- Add scintillation fluid to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Determine the K_i value using the Cheng-Prusoff equation.

Cellular Phospho-STAT Assay

This assay evaluates the ability of **R-137696** to inhibit the phosphorylation of STAT proteins in human peripheral blood mononuclear cells (PBMCs).

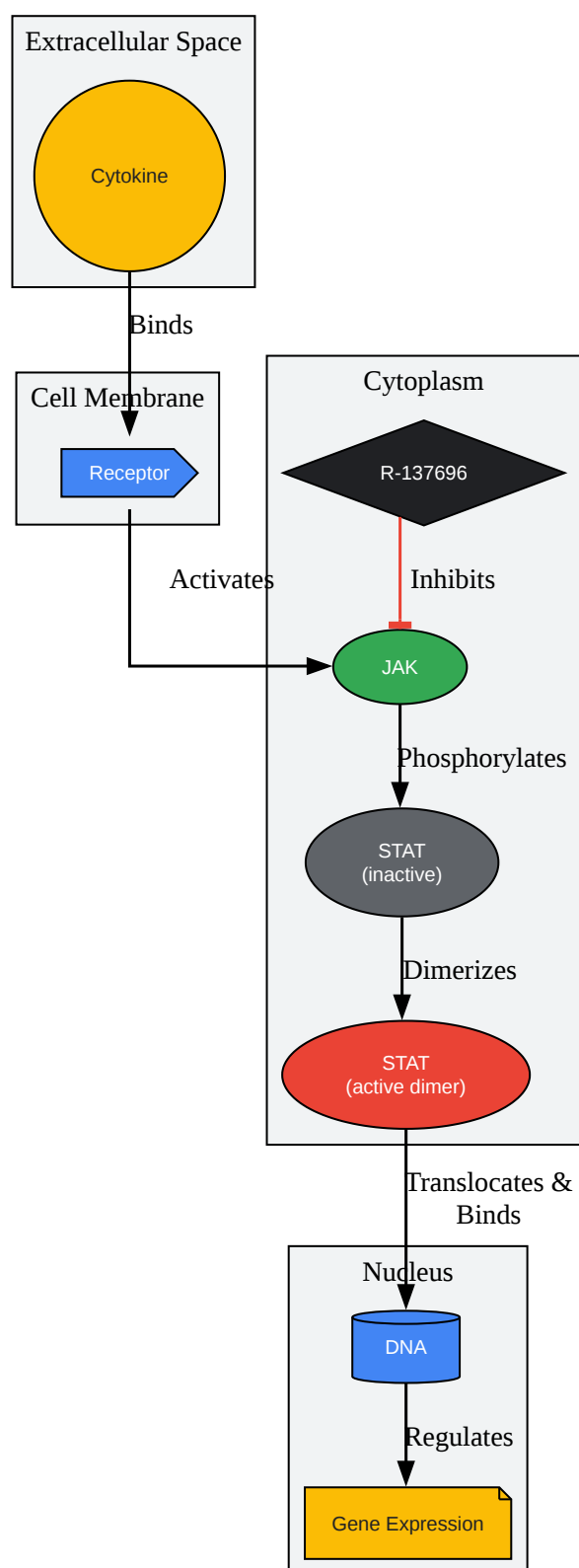
Materials:

- Cryopreserved human PBMCs
- RPMI-1640 medium
- Fetal bovine serum (FBS)
- Cytokine stimulant (e.g., IL-6, GM-CSF)
- **R-137696**
- Fixation and permeabilization buffers
- Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-p-STAT3, anti-p-STAT5)

Procedure:

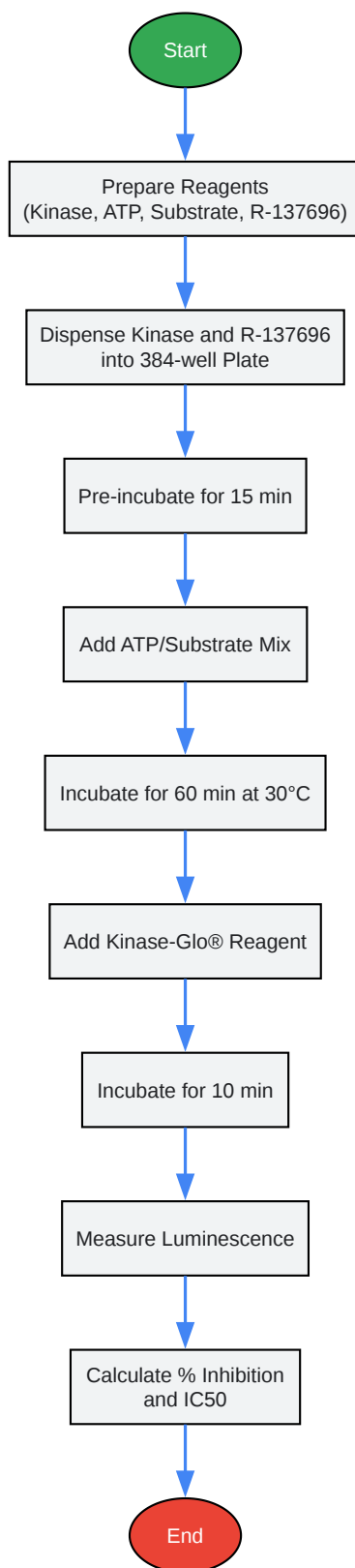
- Thaw and culture PBMCs overnight.
- Pre-incubate the cells with a serial dilution of **R-137696** for 1 hour.
- Stimulate the cells with the appropriate cytokine for 15 minutes.
- Fix and permeabilize the cells.
- Stain the cells with fluorescently labeled anti-phospho-STAT antibodies.
- Analyze the cells by flow cytometry to measure the levels of phosphorylated STAT proteins.
- Calculate the percent inhibition and determine the IC₅₀ values.

Visualizations



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Caption: JAK-STAT signaling pathway and the inhibitory action of **R-137696**.



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Caption: Workflow for the biochemical kinase inhibition assay.

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